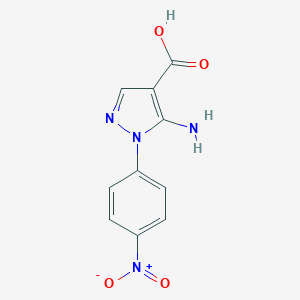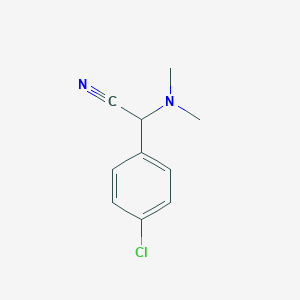
3,6-Dichloro-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-2-methylphenol is a chemical compound with the molecular formula C7H6Cl2O . It is also known by other names such as 2-Methyl-3,6-dichlor-phenol and 2,5-dichloro-6-methylphenol .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The InChI code for this compound is 1S/C7H6Cl2O/c1-4-2-3-5 (8)7 (10)6 (4)9/h2-3,10H,1H3 . The compound has a molecular weight of 177.03 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its degradation . Bacterial degradation has been considered a cost-effective and eco-friendly method of removing chlorophenols from the environment . Several bacteria that use chlorophenols as their sole carbon and energy sources have been isolated and characterized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 177.02 g/mol . The compound has a density of 1.382±0.06 g/cm3 . Its melting point is 26-28 °C, and its boiling point is 232.1 °C .Safety and Hazards
3,6-Dichloro-2-methylphenol is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, avoid release to the environment, and wear protective gloves, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
3,6-dichloro-2-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMPUELFKXCHDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551072 |
Source


|
| Record name | 3,6-Dichloro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16601-99-3 |
Source


|
| Record name | 3,6-Dichloro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)









![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
